molecular formula C20H22BrFN2O3S B5029161 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide

Cat. No. B5029161
M. Wt: 469.4 g/mol
InChI Key: NLHYJLSCRVXWTN-UHFFFAOYSA-N
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Description

The study of complex organic molecules such as “N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-fluorophenyl)glycinamide” is crucial for understanding their potential applications in various fields, including medicinal chemistry and material science. These studies often involve detailed analysis of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step chemical reactions. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges and strategies in synthesizing fluorinated aromatic compounds, which could be relevant for the synthesis of the target compound (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of complex compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the spatial arrangement of atoms within the molecule and its electronic structure, which are critical for understanding its reactivity and properties.

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups. For instance, sulfonamides and fluorinated compounds exhibit unique reactivity patterns due to the presence of sulfur and fluorine atoms, respectively. The study of indolylarylsulfones demonstrates the importance of structure-activity relationships in designing compounds with desired biological activities (Famiglini & Silvestri, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as in the development of new pharmaceuticals or materials. Studies could also investigate its environmental impact and ways to mitigate any potential hazards .

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrFN2O3S/c21-15-10-12-17(13-11-15)28(26,27)24(16-6-2-1-3-7-16)14-20(25)23-19-9-5-4-8-18(19)22/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHYJLSCRVXWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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